molecular formula C4H6N4 B3067177 Trimethylenetetrazol CAS No. 5817-87-8

Trimethylenetetrazol

Cat. No.: B3067177
CAS No.: 5817-87-8
M. Wt: 110.12 g/mol
InChI Key: JQVQJNCRSPEZAV-UHFFFAOYSA-N
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Description

Trimethylenetetrazol, also known as pentylenetetrazol, is a chemical compound with the molecular formula C6H10N4. It is a central nervous system stimulant that has been used historically as a circulatory and respiratory stimulant. The compound is known for its ability to induce convulsions and has been utilized in experimental models to study seizure phenomena .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylenetetrazol can be synthesized through various chemical routes. One common method involves the cyclization of 1,3-diaminopropane with sodium nitrite in the presence of acetic acid. This reaction yields this compound as a product. The reaction conditions typically require a controlled temperature and pH to ensure the successful formation of the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Trimethylenetetrazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce halogenated tetrazoles .

Scientific Research Applications

Trimethylenetetrazol has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of trimethylenetetrazol is not fully understood, but it is believed to involve multiple pathways. The compound is known to interact with the gamma-aminobutyric acid (GABA) receptor complex, particularly the picrotoxin binding site on the GABA-A receptor. This interaction inhibits the inhibitory effects of GABA, leading to increased neuronal excitability and convulsions . Additionally, this compound has been shown to affect ion channels, increasing calcium and sodium influx, which further contributes to its convulsant effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with the GABA-A receptor and its ability to induce convulsions reliably. This makes it a valuable tool in neurobiological research for studying seizure mechanisms and testing anticonvulsant therapies .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-2-4-5-6-7-8(4)3-1/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVQJNCRSPEZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206899
Record name 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-87-8
Record name 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylenetetrazol
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Record name Trimethylenetetrazol
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Record name 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole
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Record name 6,7-DIHYDRO-5H-PYRROLOTETRAZOLE
Source European Chemicals Agency (ECHA)
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Record name 6,7-DIHYDRO-5H-PYRROLO(1,2-D)TETRAAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylenetetrazol
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Trimethylenetetrazol
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Trimethylenetetrazol
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Trimethylenetetrazol
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Trimethylenetetrazol

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